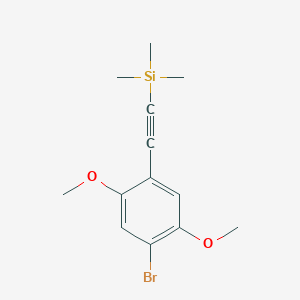
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is an organic compound that features a brominated aromatic ring substituted with two methoxy groups and an ethynyl group bonded to a trimethylsilane moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxyphenylacetylene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2,5-dimethoxyphenylacetylene.
Ethynylation: The brominated product is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts and copper co-catalysts in inert atmospheres.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Coupling: Formation of extended conjugated systems.
Scientific Research Applications
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic electronic materials and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and ethynyl group facilitate substitution and coupling reactions, while the methoxy groups can undergo oxidation. These reactions enable the compound to interact with molecular targets and pathways in biological systems, making it useful in medicinal chemistry and biological studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Similar in structure but lacks the ethynyl and trimethylsilane groups.
2,5-Dimethoxy-4-bromophenethylamine: Another structurally related compound with different functional groups.
4-Bromo-2,5-dimethoxyphenylacetylene: Lacks the trimethylsilane group but shares the ethynyl and brominated aromatic ring.
Uniqueness
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C13H17BrO2Si |
|---|---|
Molecular Weight |
313.26 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H17BrO2Si/c1-15-12-9-11(14)13(16-2)8-10(12)6-7-17(3,4)5/h8-9H,1-5H3 |
InChI Key |
PNSVQUDJFXLFCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#C[Si](C)(C)C)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


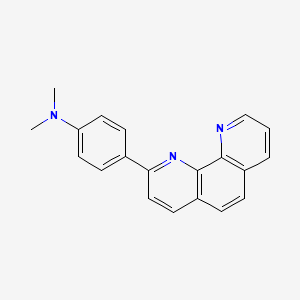
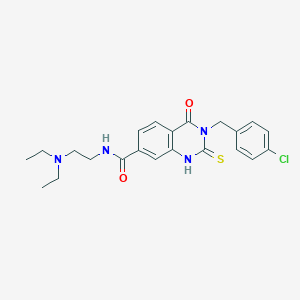
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
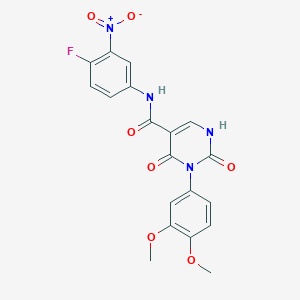

![CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)](/img/structure/B14116921.png)
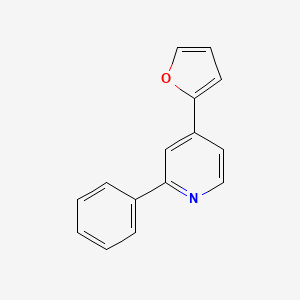
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)

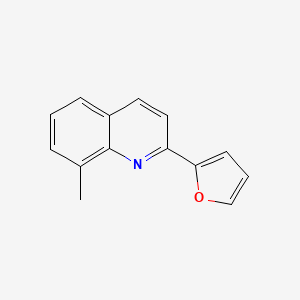
![1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene](/img/structure/B14116951.png)

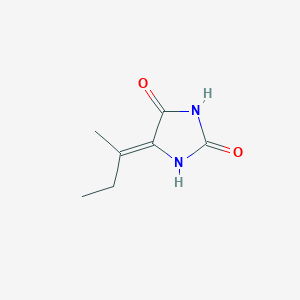
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
